molecular formula C18H22N2O3S B7532762 N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide

N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide

Cat. No.: B7532762
M. Wt: 346.4 g/mol
InChI Key: DPMGAGZJBXQUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide, also known as BTZ043, is a promising compound in the field of tuberculosis research. It belongs to the class of benzothiazinones, which are known for their potent antimycobacterial activity. In

Mechanism of Action

N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide targets the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. Specifically, it inhibits the transfer of decaprenylphosphoryl-β-D-ribose (DPR) to the cell wall precursor arabinogalactan. This leads to the accumulation of DPR, which is toxic to the bacteria and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its antimycobacterial activity, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of other bacterial species, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide is its potent antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of tuberculosis and for developing new drugs to treat the disease. However, there are also some limitations to using this compound in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the use of this compound in combination with other drugs to improve its efficacy against tuberculosis. In addition, there is interest in studying the anti-inflammatory properties of this compound and its potential use in the treatment of other diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with oxolane-3-carboxaldehyde in the presence of a Lewis acid catalyst to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for use in research.

Scientific Research Applications

N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This unique mechanism of action makes this compound a promising candidate for the development of new tuberculosis drugs.

Properties

IUPAC Name

N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-17(20(13-5-6-13)10-12-7-8-23-11-12)9-16-18(22)19-14-3-1-2-4-15(14)24-16/h1-4,12-13,16H,5-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGAGZJBXQUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCOC2)C(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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